molecular formula C18H20N2O3 B5446597 Benzimidazole-2-ethanol, 1-methyl-alpha-(2,3-dimethoxyphenyl)-

Benzimidazole-2-ethanol, 1-methyl-alpha-(2,3-dimethoxyphenyl)-

Cat. No.: B5446597
M. Wt: 312.4 g/mol
InChI Key: SZKWYMNETGAYBB-UHFFFAOYSA-N
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Description

Benzimidazole-2-ethanol, 1-methyl-alpha-(2,3-dimethoxyphenyl)- is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-dimethoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol is 312.14739250 g/mol and the complexity rating of the compound is 381. The solubility of this chemical has been described as >46.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzimidazole-2-ethanol, 1-methyl-alpha-(2,3-dimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole-2-ethanol, 1-methyl-alpha-(2,3-dimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Benzimidazole derivatives, including Benzimidazole-2-ethanol, 1-methyl-alpha-(2,3-dimethoxyphenyl)-, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

1. Chemical Structure and Synthesis

Benzimidazole-2-ethanol is characterized by a fused benzene and imidazole ring system. The specific structure of 1-methyl-alpha-(2,3-dimethoxyphenyl)- adds unique properties that enhance its biological activity. The synthesis typically involves the condensation of appropriate precursors under controlled conditions to yield the target compound.

2. Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies

A study reported the MIC values for Benzimidazole-2-ethanol derivatives against Escherichia coli and other pathogens:

CompoundBacterial StrainMIC (µg/mL)
DMAE. coli8
DMAStaphylococcus aureus16
DMAKlebsiella pneumoniae32

These results indicate that the compound exhibits selective inhibition of bacterial growth while maintaining low toxicity to human cells at therapeutic concentrations .

3. Anticancer Activity

Benzimidazole derivatives have also shown promising anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cell lines.

Case Studies

  • MCF-7 Cell Line : A study found that a related benzimidazole compound accelerated apoptosis in MCF-7 cells with an IC50 value of approximately 25 µM .
  • Tumor Models : In vivo studies demonstrated that benzimidazole derivatives suppressed tumor growth in mice models, showcasing their potential as anticancer agents .

The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells. They may act as inhibitors of topoisomerases, which are crucial for DNA replication and transcription .

4. Other Biological Activities

Benzimidazole-2-ethanol derivatives have also been investigated for additional pharmacological effects:

  • Anti-inflammatory : Several studies have reported anti-inflammatory properties linked to benzimidazole compounds, making them candidates for treating inflammatory diseases .
  • Anthelmintic : Some derivatives are effective against parasitic infections, demonstrating their broad-spectrum activity against helminths .

5. Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their structural modifications. The presence of substituents such as methoxy groups significantly enhances their antimicrobial and anticancer properties. Research into SAR has revealed that specific modifications can lead to improved potency and selectivity against target organisms or cancer cell lines .

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-(1-methylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20-14-9-5-4-8-13(14)19-17(20)11-15(21)12-7-6-10-16(22-2)18(12)23-3/h4-10,15,21H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKWYMNETGAYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(C3=C(C(=CC=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805240
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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